![molecular formula C14H16N2O3S B2574125 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide CAS No. 2415490-92-3](/img/structure/B2574125.png)
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key signaling pathway involved in inflammation, immune response, and cell survival.
作用機序
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide works by inhibiting the NF-κB pathway, which is a key signaling pathway involved in inflammation, immune response, and cell survival. By inhibiting this pathway, 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been shown to induce cell death in cancer cells by promoting apoptosis.
実験室実験の利点と制限
One advantage of using 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in lab experiments is its potency as an NF-κB inhibitor. However, one limitation is that 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a relatively complex molecule to synthesize, which may limit its availability and use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in scientific research. One potential direction is the development of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide and its potential use in combination therapies with other drugs.
In conclusion, 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for the use of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in scientific research are promising.
合成法
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-11(7-16-12(18)1-2-13(16)19)15-9-14(4-5-14)10-3-6-20-8-10/h3,6,8H,1-2,4-5,7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEBJAGUTJMRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


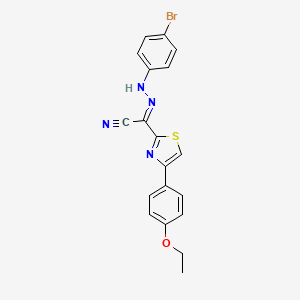
![5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B2574046.png)
![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)
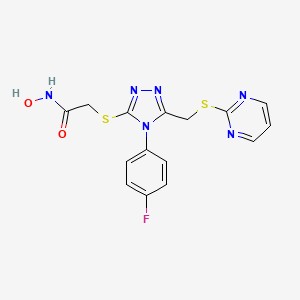
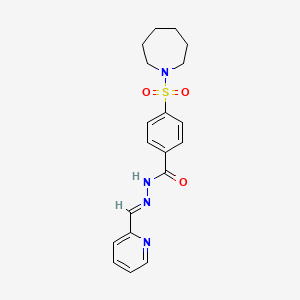
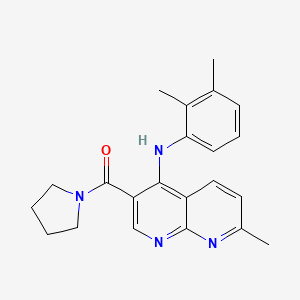
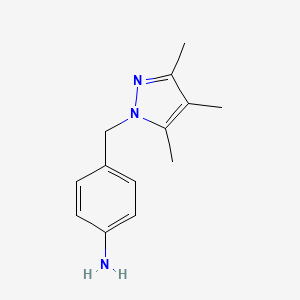
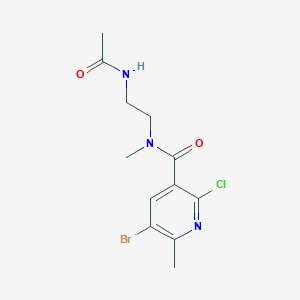

![7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2574060.png)
![[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B2574063.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2574064.png)
![Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2574065.png)